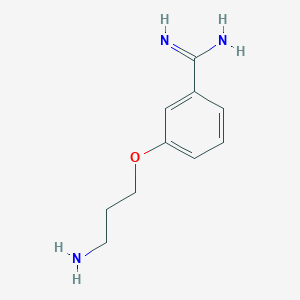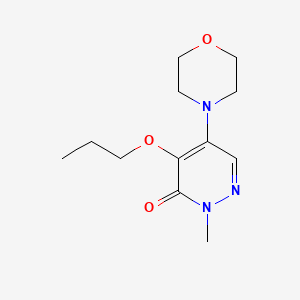
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a methyl group at the second position, a morpholino group at the fifth position, and a propoxy group at the fourth position. It is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, morpholino, and propoxy groups can be achieved through nucleophilic substitution reactions. For instance, the methyl group can be introduced via alkylation using methyl iodide, while the morpholino and propoxy groups can be introduced through nucleophilic substitution reactions using morpholine and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of appropriate catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium or copper may be used to facilitate specific reactions.
化学反応の分析
Types of Reactions
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinone derivatives.
科学的研究の応用
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, and antipyretic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
2-Methyl-4-propoxy-3(2H)-pyridazinone: Lacks the morpholino group, which may result in different biological activity and chemical properties.
5-Morpholino-4-propoxy-3(2H)-pyridazinone: Lacks the methyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
2-Methyl-5-morpholino-3(2H)-pyridazinone: Lacks the propoxy group, which may influence its solubility and reactivity.
Uniqueness
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is unique due to the presence of all three substituents (methyl, morpholino, and propoxy groups) on the pyridazinone ring. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
51659-94-0 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC名 |
2-methyl-5-morpholin-4-yl-4-propoxypyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-6-18-11-10(9-13-14(2)12(11)16)15-4-7-17-8-5-15/h9H,3-8H2,1-2H3 |
InChIキー |
FTOCJMMRNZYPTP-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
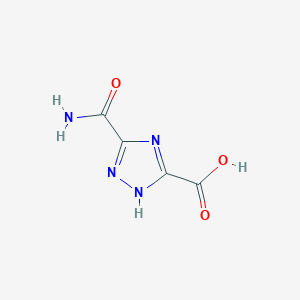
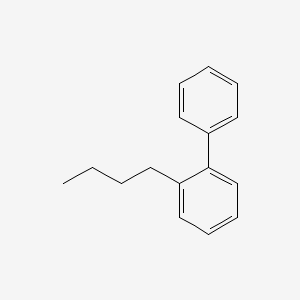




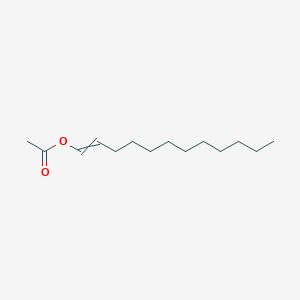

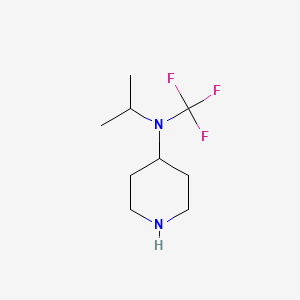
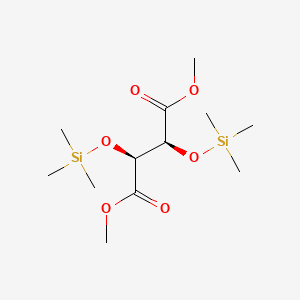
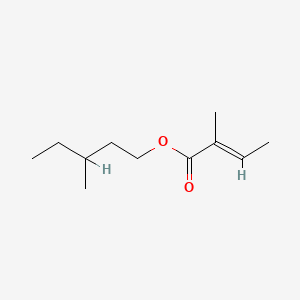
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
